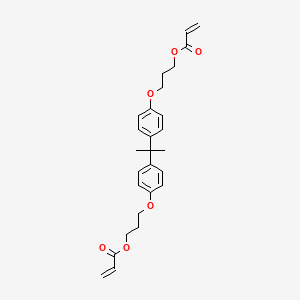
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate is a chemical compound with the molecular formula C27H32O6 and a molecular weight of 452.547. It is known for its applications in various fields, including separation techniques and pharmacokinetics .
Métodos De Preparación
The preparation of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves synthetic routes that typically include the reaction of appropriate phenyleneoxy and propanediyl derivatives under specific conditions. The reaction conditions often involve the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse phase (RP) HPLC methods . For industrial production, scalable liquid chromatography methods are employed, which can also be used for the isolation of impurities in preparative separation .
Análisis De Reacciones Químicas
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It is used in separation techniques, particularly in reverse phase HPLC methods, where it can be analyzed under simple conditions. The compound is also suitable for pharmacokinetics studies and can be used for the isolation of impurities in preparative separation . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves its interaction with molecular targets and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in pharmacokinetics studies, the compound may interact with various enzymes and receptors to exert its effects .
Comparación Con Compuestos Similares
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate can be compared with other similar compounds, such as (Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl diprop-2-enoate and 2-Propenoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) ester . These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various scientific research applications .
Propiedades
Número CAS |
51989-01-6 |
|---|---|
Fórmula molecular |
C27H32O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
3-[4-[2-[4-(3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-5-25(28)32-19-7-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-8-20-33-26(29)6-2/h5-6,9-16H,1-2,7-8,17-20H2,3-4H3 |
Clave InChI |
LKJTVGPNIFDNOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCCCOC(=O)C=C)C2=CC=C(C=C2)OCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
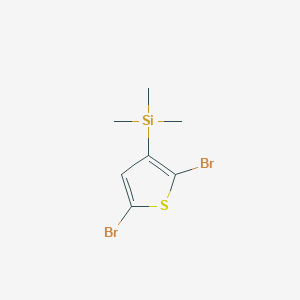

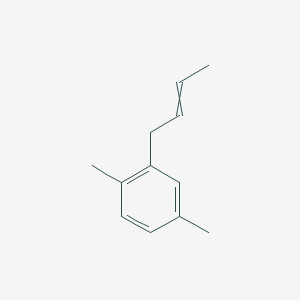
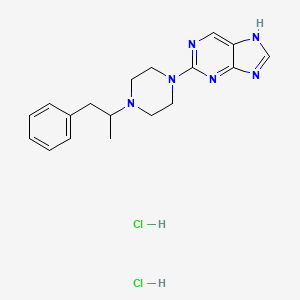

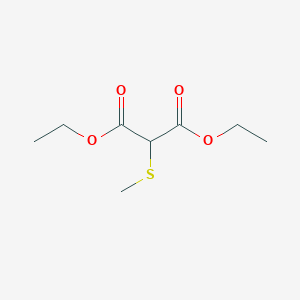
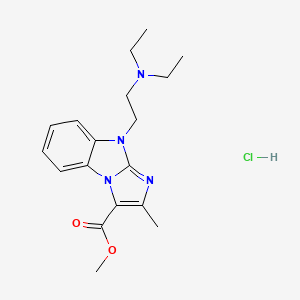
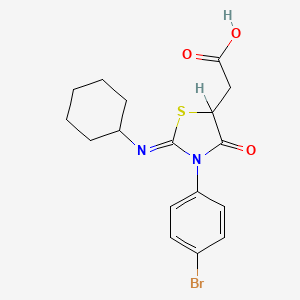

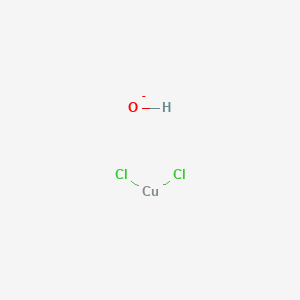


![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
